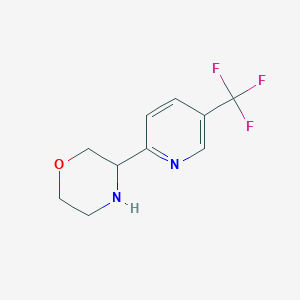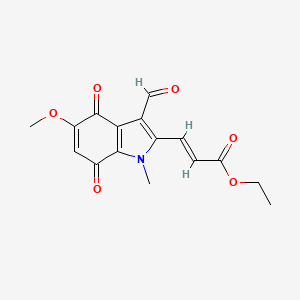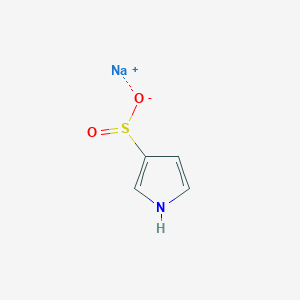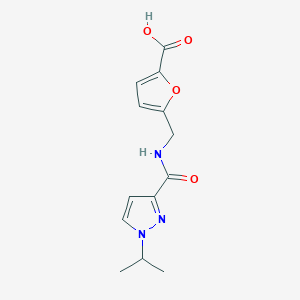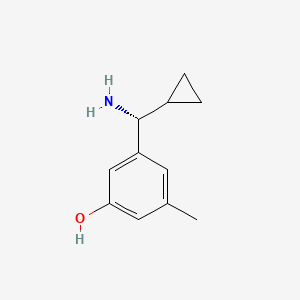
(R)-3-(Amino(cyclopropyl)methyl)-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(Amino(cyclopropyl)methyl)-5-methylphenol is a chemical compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, which is further connected to a phenol ring with a methyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Amino(cyclopropyl)methyl)-5-methylphenol typically involves the following steps:
Formation of the Cyclopropylmethyl Moiety: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the Amino Group: The amino group can be introduced via reductive amination of the cyclopropylmethyl intermediate using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Attachment to the Phenol Ring: The final step involves coupling the cyclopropylmethylamine with a phenol derivative, which can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of ®-3-(Amino(cyclopropyl)methyl)-5-methylphenol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(Amino(cyclopropyl)methyl)-5-methylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated phenols.
Wissenschaftliche Forschungsanwendungen
®-3-(Amino(cyclopropyl)methyl)-5-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-3-(Amino(cyclopropyl)methyl)-5-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the phenol group can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[®-Amino(cyclopropyl)methyl]-5-chlorobenzonitrile
- 5-[®-Amino(cyclopropyl)methyl]-2-methoxybenzonitrile
- 3-[®-Amino(cyclopropyl)methyl]-5-bromophenol
Uniqueness
®-3-(Amino(cyclopropyl)methyl)-5-methylphenol is unique due to the presence of both an amino group and a cyclopropylmethyl moiety attached to a phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
3-[(R)-amino(cyclopropyl)methyl]-5-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-7-4-9(6-10(13)5-7)11(12)8-2-3-8/h4-6,8,11,13H,2-3,12H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
GBNSYFGAUAEGQI-LLVKDONJSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)O)[C@@H](C2CC2)N |
Kanonische SMILES |
CC1=CC(=CC(=C1)O)C(C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


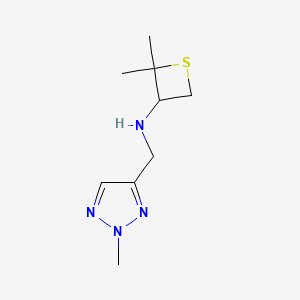
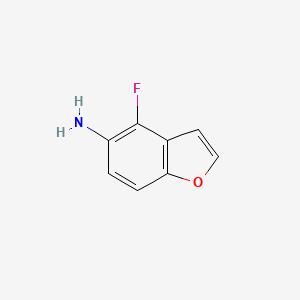
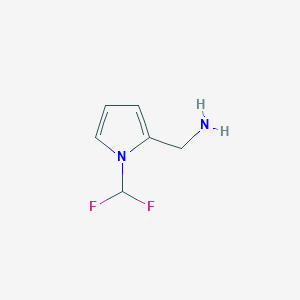
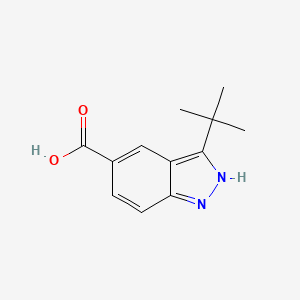
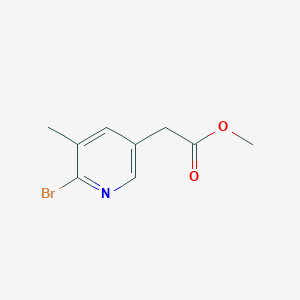
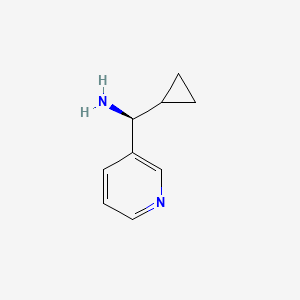
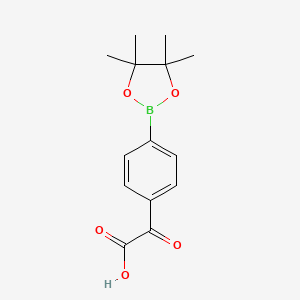
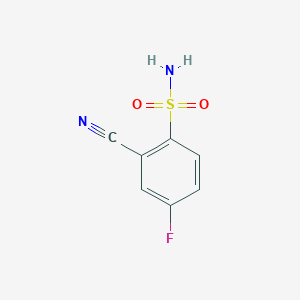

![Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)
